Pyochelin II
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Overview
Description
Pyochelin II is a siderophore produced by the bacterium Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from their environment, which is essential for their growth and metabolism . This compound, along with its diastereoisomer Pyochelin I, plays a crucial role in the iron acquisition process of Pseudomonas aeruginosa, especially under iron-limited conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyochelin II is synthesized through a biosynthetic pathway involving the condensation of salicylic acid and two molecules of cysteine . The process involves several enzymatic steps, including the formation of a thiazoline ring and subsequent modifications to yield the final product. The synthetic route can be summarized as follows:
Condensation of Salicylic Acid and Cysteine: This step forms the initial thiazoline ring structure.
Cyclization and Modification: Further enzymatic reactions lead to the formation of the final pyochelin structure.
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Pseudomonas aeruginosa under iron-limited conditions to induce the production of siderophores . The siderophores are then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Pyochelin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the pyochelin molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from
Properties
CAS No. |
164104-32-9 |
---|---|
Molecular Formula |
C14H16N2O3S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13+/m1/s1 |
InChI Key |
NYBZAGXTZXPYND-NRUUGDAUSA-N |
Isomeric SMILES |
CN1[C@@H](CS[C@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Origin of Product |
United States |
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